N-(thiophen-2-ylmethyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Description

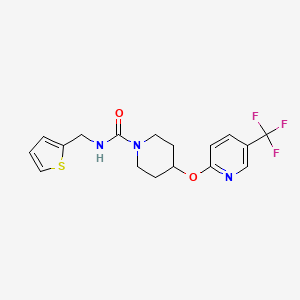

N-(Thiophen-2-ylmethyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-1-carboxamide core. The compound features two critical substituents:

- Thiophen-2-ylmethyl group: Attached to the carboxamide nitrogen, this heteroaromatic moiety may enhance lipophilicity and influence binding interactions due to sulfur’s polarizability.

- 5-(Trifluoromethyl)pyridin-2-yloxy group: Positioned at the 4-oxy site of the piperidine ring, the trifluoromethyl (CF₃) substitution likely improves metabolic stability and target affinity through hydrophobic and electron-withdrawing effects .

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2S/c18-17(19,20)12-3-4-15(21-10-12)25-13-5-7-23(8-6-13)16(24)22-11-14-2-1-9-26-14/h1-4,9-10,13H,5-8,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFUZCZWEDNWLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(thiophen-2-ylmethyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide, also known by its CAS number 1421445-49-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈F₃N₃O₂S |

| Molecular Weight | 385.4 g/mol |

| CAS Number | 1421445-49-9 |

This compound is believed to interact with various biological targets, including receptors involved in immune response modulation. Preliminary studies suggest that it may act as an inhibitor of the PD-1/PD-L1 pathway, which is critical in regulating immune responses and tumor evasion.

Immune Modulation

In a study focusing on immune cell responses, this compound demonstrated significant activity in rescuing mouse splenocytes in the presence of recombinant mouse PD-1/PD-L1. At a concentration of 100 nM, it was able to restore immune cell functionality to approximately 92% of baseline levels, indicating its potential as an immunotherapeutic agent .

Antitumor Activity

The compound's ability to modulate immune responses positions it as a candidate for cancer therapy. In vitro studies have shown that compounds targeting the PD-1/PD-L1 axis can enhance T-cell activation and proliferation, potentially leading to improved antitumor responses. Further research is needed to evaluate its efficacy in vivo.

Study 1: PD-1/PD-L1 Inhibition

A recent thesis highlighted the efficacy of various peptidomimetic inhibitors, including this compound, in inhibiting PD-L1 interactions. The study utilized a rescue assay with mouse splenocytes and reported promising results that warrant further exploration into this compound’s therapeutic applications .

Study 2: Structure–Activity Relationship (SAR)

Research into similar piperidine derivatives has provided insights into the structural features necessary for biological activity. The presence of thiophene and trifluoromethyl groups appears to enhance binding affinity and selectivity towards specific targets within the immune system .

Table 1: Comparative Activity of Related Compounds

| Compound Name | PD-1/PD-L1 Inhibition (%) at 100 nM |

|---|---|

| This compound | 92 |

| Compound A (similar structure) | 85 |

| Compound B (different structure) | 70 |

Comparison with Similar Compounds

Key Observations:

The thiophene-2-carboxamide scaffold () demonstrates antibacterial efficacy, suggesting the Target Compound’s thiophen-2-ylmethyl group may confer similar bioactivity .

Substituent Impact :

- Trifluoromethyl Pyridinyloxy Group : Common in ML267, Redafamdastat, and , this group enhances metabolic resistance and target affinity due to CF₃’s hydrophobicity and electronic effects .

- Heteroaromatic Attachments : Pyridazinyl (Redafamdastat) vs. pyridinyl () substitutions may influence solubility and hydrogen-bonding interactions. The Target Compound’s thiophen-2-ylmethyl group introduces sulfur-mediated interactions absent in pyridinyl analogues .

Functional Group Variations :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(thiophen-2-ylmethyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Core Formation : Cyclization reactions to construct the piperidine or pyridine-thiophene backbone under controlled temperatures (e.g., 60–80°C) and inert atmospheres .

- Functionalization : Introducing trifluoromethyl and thiophen-2-ylmethyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate high-purity fractions .

- Key Optimization Parameters : Solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., Pd/C for coupling), and reaction time (24–48 hours for complete conversion) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperidine ring conformation, trifluoromethyl group integration, and thiophene proton environments. For example, the trifluoromethyl group shows a singlet at ~δ 120–125 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular mass (e.g., [M+H]⁺ at m/z ~425–430) and fragmentation patterns .

- X-ray Crystallography : To resolve ambiguities in stereochemistry or torsional angles of the piperidine-thiophene linkage .

Advanced Research Questions

Q. What experimental approaches address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate target binding (e.g., enzyme inhibition) using both fluorescence polarization and surface plasmon resonance (SPR) to rule out assay-specific artifacts .

- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific activity variations .

- Metabolic Stability Testing : Use liver microsomes or cytochrome P450 assays to determine if metabolite interference explains discrepancies in in vitro vs. in vivo efficacy .

Q. How can computational modeling predict the compound’s pharmacokinetic and target interaction profiles?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to simulate binding to putative targets (e.g., kinase domains or GPCRs) .

- ADMET Prediction : SwissADME or pkCSM to estimate oral bioavailability, blood-brain barrier permeability, and CYP450 interactions .

- MD Simulations : GROMACS for 100-ns simulations to analyze conformational stability of the piperidine ring in aqueous vs. membrane environments .

Q. What strategies resolve synthetic challenges in introducing the trifluoromethyl-pyridine moiety?

- Methodological Answer :

- Fluorination Reagents : Use Umemoto’s reagent or CF₃Cu for regioselective trifluoromethylation at the pyridine 5-position .

- Protection-Deprotection : Temporarily mask reactive sites (e.g., piperidine nitrogen with Boc groups) to prevent side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) and improve yield (~75% to ~90%) for coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.